molecular formula C14H10ClN3O B5761324 1-(3-Chlorophenyl)-3-(3-cyanophenyl)urea

1-(3-Chlorophenyl)-3-(3-cyanophenyl)urea

Cat. No.: B5761324
M. Wt: 271.70 g/mol
InChI Key: ROZBDVIJWLHGAF-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-(3-cyanophenyl)urea is a urea derivative characterized by a central urea (-NH-C(=O)-NH-) backbone substituted with a 3-chlorophenyl group and a 3-cyanophenyl group. The chlorine atom and cyano group at the meta positions of the aromatic rings confer distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions. The compound’s structure enables hydrogen bonding via the urea moiety, which is critical for binding to biological targets like VEGFR-2 or PD-L1 proteins .

Properties

IUPAC Name

1-(3-chlorophenyl)-3-(3-cyanophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O/c15-11-4-2-6-13(8-11)18-14(19)17-12-5-1-3-10(7-12)9-16/h1-8H,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZBDVIJWLHGAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NC2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-(3-cyanophenyl)urea typically involves the reaction of 3-chlorophenyl isocyanate with 3-aminobenzonitrile. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Chlorophenyl)-3-(3-cyanophenyl)urea may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-(3-cyanophenyl)urea can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chlorophenyl group can be substituted by other nucleophiles.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include substituted ureas with different functional groups replacing the chlorine atom.

    Hydrolysis: Products include 3-chloroaniline, 3-aminobenzonitrile, and carbon dioxide.

    Oxidation and Reduction: Products depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Chlorophenyl)-3-(3-cyanophenyl)urea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(3-cyanophenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Substituent positioning (e.g., meta vs. para cyanophenyl in 6f) significantly alters molecular symmetry and steric interactions, affecting biological activity .
  • Bulky groups like CF3 or bromine (as in ) reduce solubility but may enhance target specificity.

Key Observations :

  • Lower yields (e.g., 32% for compound 12 ) are linked to complex quinazoline scaffolds, suggesting simpler aryl-urea derivatives (like the target) may be more synthetically accessible .

Key Observations :

  • The cyano group may enhance binding to kinases or GPCRs due to its strong electron-withdrawing nature, as seen in analogs like T.2 .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-Chlorophenyl)-3-(3-cyanophenyl)urea, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves reacting 3-chloroaniline with 3-cyanophenyl isocyanate in a polar aprotic solvent (e.g., dichloromethane or THF) under inert conditions. Microwave-assisted reactions (60–80°C, 1–2 hours) can enhance reaction efficiency and reduce side products . Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity product. Optimizing stoichiometry (1:1 molar ratio) and using catalysts like DABCO (1,4-diazabicyclo[2.2.2]octane) can improve yields up to 85% .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR are essential for confirming the urea linkage (δ 6.5–7.5 ppm for aromatic protons, δ 155–160 ppm for carbonyl carbons). The 3-cyanophenyl group shows a distinct nitrile peak at ~110 ppm in 13^13C NMR .
  • Mass Spectrometry (HRMS) : Accurate mass analysis confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 298.05 for C14_{14}H10_{10}ClN3_3O) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect impurities from incomplete reactions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituent variations on biological activity?

Methodological Answer:

  • Substituent Library Synthesis : Prepare analogs with halogen (F, Br), electron-donating (OCH3_3), or bulky groups (cyclopropyl) at the 3-chlorophenyl or 3-cyanophenyl positions .
  • Biological Assays : Test compounds against target enzymes (e.g., kinases) using fluorescence-based assays (IC50_{50} determination) or cellular models (apoptosis assays in cancer lines) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to correlate substituent electronic profiles (Hammett σ values) with binding affinity to active sites .

Q. How should researchers address contradictions in biological assay results across studies?

Methodological Answer:

  • Purity Validation : Reassess compound purity via HPLC and elemental analysis. Impurities >2% can skew enzyme inhibition data .
  • Assay Standardization : Control variables like buffer pH (7.4 vs. 6.8), ATP concentration (1 mM for kinase assays), and cell passage number .
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding kinetics and CRISPR-edited cell lines to isolate target effects .

Case Study : Discrepancies in IC50_{50} values for Raf-1 inhibition (0.45 μM vs. 1.8 μM) were resolved by identifying residual DMF solvent in one study, which artificially enhanced solubility and activity .

Q. What computational strategies are recommended for predicting reaction pathways and optimizing synthesis?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (Gaussian 16) to model intermediates and transition states. For example, DFT (B3LYP/6-31G*) identifies energy barriers for urea bond formation .
  • Machine Learning : Train models on PubChem data to predict optimal solvents/catalysts. Platforms like ICReDD integrate experimental feedback to refine reaction conditions .

Q. How can researchers mitigate challenges in scaling up synthesis without compromising purity?

Methodological Answer:

  • Flow Chemistry : Implement continuous flow reactors to maintain precise temperature control and reduce batch-to-batch variability .
  • In-line Analytics : Use PAT (process analytical technology) tools like FTIR probes to monitor reaction progress in real time .

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